molecular formula C19H14N4O4S B1223900 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No. B1223900
M. Wt: 394.4 g/mol
InChI Key: RJHYQEYXCXPTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a member of phthalimides.

Scientific Research Applications

A2B Adenosine Receptor Antagonists

A study by Esteve et al. (2006) identified a new series of compounds similar to 4-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities for human A2B, A1, and A3 adenosine receptors (Esteve et al., 2006).

Anticancer Activity

Kumar et al. (2015) investigated the synthesis of benzenesulfonamide cyclic imide hybrid molecules, including derivatives of this compound, for their anticancer activity against various human cancer cell lines. Some compounds exhibited significant anticancer activity (Kumar et al., 2015).

Antimycotic Action

Pecorari et al. (1987) synthesized and studied derivatives of N-(5-pyrimidinyl)benzenesulfonamide, including variants similar to this compound, for their antimycotic activity against strains of Candida albicans and Candida tropicalis (Pecorari et al., 1987).

Treatment of Sickle Cell Disease

Dos Santos et al. (2011) assessed the genotoxicity of new lead compounds, including this compound, for treating sickle cell disease. These compounds were found to be non-genotoxic in vivo and are candidates for treating SCD symptoms (dos Santos et al., 2011).

Hyperpolarizability Studies

Kucharski et al. (1999) evaluated the first hyperpolarizability of sulfonamide amphiphiles, including compounds similar to this compound, by ab initio calculations and hyper-Rayleigh scattering measurements. These studies are crucial for understanding the electronic properties of such molecules (Kucharski et al., 1999).

properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H14N4O4S/c1-12-10-11-20-19(21-12)22-28(26,27)14-8-6-13(7-9-14)23-17(24)15-4-2-3-5-16(15)18(23)25/h2-11H,1H3,(H,20,21,22)

InChI Key

RJHYQEYXCXPTJR-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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